4-Amino-5-methoxynicotinic acid
Description
4-Amino-5-methoxynicotinic acid is a pyridine derivative featuring an amino group at position 4, a methoxy group at position 5, and a carboxylic acid substituent at position 2 (pyridine numbering).
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
4-amino-5-methoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-12-5-3-9-2-4(6(5)8)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) |
InChI Key |
UGGJVUOYNGNQDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-methoxynicotinic acid typically involves multi-step organic reactions. One common method includes the nitration of 5-methoxynicotinic acid, followed by reduction to introduce the amino group at the 4-position. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 4-Amino-5-methoxynicotinic acid may utilize similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-methoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or reduce other functional groups present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Amino-5-methoxynicotinic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific pathways or diseases.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-Amino-5-methoxynicotinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The table below compares key structural features of 4-amino-5-methoxynicotinic acid and related compounds:
| Compound Name | Substituents (Positions) | Molecular Formula | CAS Number | Molecular Weight |
|---|---|---|---|---|
| 4-Amino-5-methoxynicotinic acid | NH₂ (4), OCH₃ (5), COOH (2) | C₇H₈N₂O₃ | Not explicitly listed | ~168.15 (calculated) |
| 5-Aminonicotinic acid | NH₂ (5), COOH (2) | C₆H₆N₂O₂ | 24242-19-1 | 138.12 |
| 4-Aminonicotinic acid | NH₂ (4), COOH (3) | C₆H₆N₂O₂ | 5345-47-1 | 138.12 |
| 4-Amino-5-methylnicotinic acid | NH₂ (4), CH₃ (5), COOH (2) | C₇H₈N₂O₂ | 100383-06-0 | 152.15 |
| 4-Amino-6-methoxynicotinic acid | NH₂ (4), OCH₃ (6), COOH (2) | C₇H₈N₂O₃ | 1060806-76-9 | 168.15 |
Key Observations :
- Substituent Position: The methoxy group at position 5 in 4-amino-5-methoxynicotinic acid introduces steric and electronic effects distinct from methyl (4-amino-5-methylnicotinic acid) or nitro groups in other analogues. Computational similarity scores (e.g., 0.82 for 4-amino-6-methoxynicotinic acid) suggest minor positional changes significantly alter molecular properties .
Physical and Chemical Properties
Available data for related compounds provide indirect insights:
- Melting Points: 2-Aminonicotinic acid melts at 295–297°C, while nitro-substituted analogues (e.g., 2-amino-5-nitrobenzoic acid) exhibit lower melting points (~270°C) due to reduced crystallinity . Methoxy groups likely lower melting points compared to amino or carboxylic acid substituents alone.
- Solubility: 5-Aminonicotinic acid is noted for its research applications, implying moderate solubility in polar solvents . Methoxy groups may enhance solubility in organic solvents compared to halogenated derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
